molecular formula C16H26N2O15P2 B1261652 dTDP-6-deoxy-L-talose

dTDP-6-deoxy-L-talose

Cat. No. B1261652
M. Wt: 548.33 g/mol
InChI Key: ZOSQFDVXNQFKBY-QUZYTLNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-6-deoxy-L-talose is a dTDP-sugar. It derives from a dTDP-L-talose. It is a conjugate acid of a dTDP-6-deoxy-L-talose(2-).

Scientific Research Applications

Biosynthesis and Genetic Diversity

  • dTDP-6-deoxy-L-talose is involved in the biosynthesis of specific polysaccharides in bacteria, such as the serotype c-specific polysaccharide antigen in Actinobacillus actinomycetemcomitans. Two genes coding for dTDP-6-deoxy-L-lyxo-4-hexulose reductases were identified, which are crucial for the production of dTDP-6-deoxy-L-talose, an unusual sugar component of cell wall polysaccharides in certain bacteria (Nakano et al., 2000).
  • The gene cluster responsible for dTDP-6-deoxy-L-talose biosynthesis displays significant genetic diversity. For instance, Kitasatospora kifunensis, a talosin producer, has a unique set of genes (RmlA(Kkf), RmlB(Kkf), RmlC(Kkf), and Tal) that complete the biosynthesis of dTDP-6-deoxy-L-talose from glucose, showcasing the genetic diversity within the dTDP-6-deoxy-L-talose biosynthetic pathway (Karki et al., 2010).

Structural Studies and Enzymatic Functions

  • Detailed structural analysis and functional studies on enzymes involved in the biosynthesis of dTDP-6-deoxy-L-talose have been conducted, revealing new classes of enzymes and providing insights into their mechanisms. For example, the enzyme ChmJ from Streptomyces bikiniensis functions as a 3'-epimerase, a critical step in the biosynthetic pathway leading to dTDP-6-deoxy-D-allose, an intermediate in mycinose biosynthesis (Kubiak et al., 2012).

Application in Antibiotic Synthesis

  • dTDP-6-deoxy-L-talose is a crucial intermediate in the synthesis of antibiotics. The synthesis of a 6-deoxy-talose containing tetrasaccharide, found in Franconibacter helveticus, utilizes dTDP-6-deoxy-L-talose. This synthesis is essential for producing various antibiotics, highlighting the significance of dTDP-6-deoxy-L-talose in the development of novel therapeutic compounds (Xu et al., 2018).

properties

Product Name

dTDP-6-deoxy-L-talose

Molecular Formula

C16H26N2O15P2

Molecular Weight

548.33 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H26N2O15P2/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24)/t7-,8-,9+,10+,11+,12+,13+,15?/m0/s1

InChI Key

ZOSQFDVXNQFKBY-QUZYTLNHSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O

synonyms

dTDP-6-deoxy-L-talose
dTDP-6-deoxytalose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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